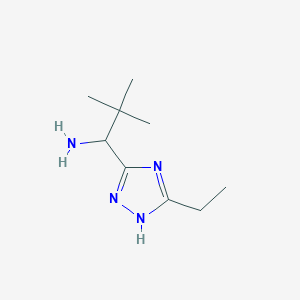
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be achieved through multiple synthetic routes. One common method involves the reaction of 5-ethyl-1H-1,2,4-triazole with 2,2-dimethylpropan-1-amine under specific conditions. The reaction typically requires a catalyst and may be carried out under microwave irradiation to enhance the yield and reduce reaction time . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups on the triazole ring.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various physiological processes . The triazole ring plays a crucial role in this interaction, providing the necessary binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be compared with other triazole derivatives such as:
1H-1,2,3-triazole analogs: These compounds also exhibit enzyme inhibitory activities and are used in similar applications.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These hybrids have shown potent anticancer activities and are being explored for their therapeutic potential.
N-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds are used in the synthesis of various biologically active molecules and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and biological activities compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C9H18N4 |
|---|---|
Poids moléculaire |
182.27 g/mol |
Nom IUPAC |
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H18N4/c1-5-6-11-8(13-12-6)7(10)9(2,3)4/h7H,5,10H2,1-4H3,(H,11,12,13) |
Clé InChI |
BCAANVOMDASSAS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NN1)C(C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


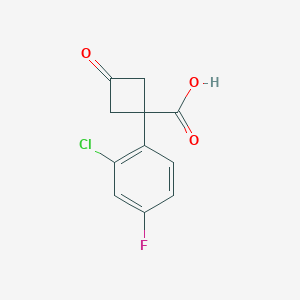
![3-Azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13564452.png)

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile](/img/structure/B13564468.png)
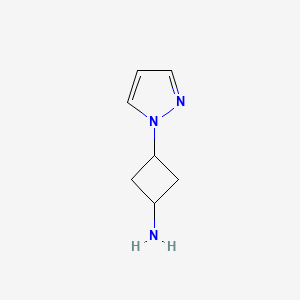

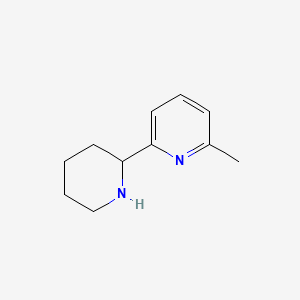


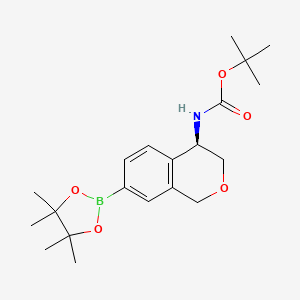
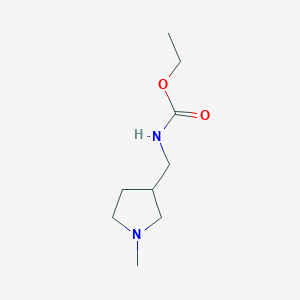
![rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol](/img/structure/B13564536.png)
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
